molecular structure and weight of 7-Fluoro-1H-indole-4-carbonitrile
molecular structure and weight of 7-Fluoro-1H-indole-4-carbonitrile
This guide provides a comprehensive technical analysis of 7-Fluoro-1H-indole-4-carbonitrile , a specialized heterocyclic building block used in the design of kinase inhibitors, PDE5 inhibitors, and fluorescent probes.[1][2]
CAS Registry Number: 1154742-54-7
Molecular Formula:
Executive Summary
7-Fluoro-1H-indole-4-carbonitrile is a disubstituted indole scaffold characterized by an electron-withdrawing nitrile group at the C4 position and a fluorine atom at the C7 position.[1][2] This specific substitution pattern creates a unique electronic environment, significantly increasing the acidity of the indole N-H and altering the lipophilicity profile compared to the parent indole.[1] It serves as a critical intermediate in the synthesis of fused tricyclic systems (e.g., azepinoindoles) and is increasingly utilized in "scaffold hopping" strategies to optimize potency and metabolic stability in drug discovery.[1]
Molecular Architecture & Properties[2]
Structural Specifications
The compound features a planar bicyclic core.[1] The C7-fluorine atom introduces a strong inductive effect (
| Property | Value |
| IUPAC Name | 7-Fluoro-1H-indole-4-carbonitrile |
| SMILES | N#CC1=C2C(NC=C2)=C(F)C=C1 |
| InChIKey | XPJWXNPTGJIGIL-UHFFFAOYSA-N |
| Exact Mass | 160.0437 |
| TPSA (Predicted) | ~39.6 Ų (Indole NH + Nitrile N) |
| cLogP (Predicted) | 1.9 – 2.1 |
Electronic Profile[2]
-
Acidity (pKa): The combined electron-withdrawing nature of the 4-CN and 7-F groups significantly lowers the pKa of the indole N-H (estimated pKa ~13-14) compared to unsubstituted indole (pKa ~16.2).[1][2] This facilitates deprotonation by mild bases (e.g.,
, ) for N-alkylation or arylation reactions.[1] -
Nucleophilicity: The C3 position remains the most nucleophilic site, although its reactivity is attenuated compared to electron-rich indoles (e.g., 5-methoxyindole).[1][2] Electrophilic aromatic substitution (SEAr) at C3 requires stronger electrophiles or Lewis acid catalysis.[1]
Synthesis Protocols
The synthesis of 7-Fluoro-1H-indole-4-carbonitrile typically follows a two-stage workflow: construction of the indole ring via the Bartoli reaction , followed by functional group interconversion (cyanation).[1][2]
Synthetic Pathway Diagram[2]
Figure 1: Synthetic route from nitrobenzene precursor to final nitrile product.[1][2]
Detailed Methodology
Step 1: Bartoli Indole Synthesis
Objective: Convert 4-bromo-1-fluoro-2-nitrobenzene into 7-fluoro-4-bromoindole.[1][2]
-
Reagents: Vinylmagnesium bromide (1.0 M in THF), anhydrous THF.
-
Protocol:
-
Cool a solution of 4-bromo-1-fluoro-2-nitrobenzene in dry THF to -78°C under
atmosphere. -
Add VinylMgBr (3-4 equivalents) dropwise to maintain temperature.[1][2] The reaction is highly exothermic.[1]
-
Stir for 1 hour at -78°C, then allow to warm to -20°C.
-
Quench: Pour into saturated aqueous
. -
Workup: Extract with EtOAc, dry over
, and purify via silica gel chromatography. -
Mechanism: Nitro group reduction by Grignard reagent, followed by [3,3]-sigmatropic rearrangement.[1]
-
Step 2: Cyanation (Rosenmund-von Braun)
Objective: Substitution of the C4-bromide with a nitrile group.[1][2]
-
Reagents: Copper(I) cyanide (CuCN), anhydrous DMF (or NMP).
-
Protocol:
-
Dissolve 7-fluoro-4-bromoindole in degassed DMF.
-
Heat to reflux (approx. 150-160°C) for 12–24 hours.[1][2] Note: Pd-catalyzed cyanation (
, ) is a modern alternative that operates at lower temperatures (80-100°C).[1][2] -
Workup: Cool, dilute with water/ethylenediamine (to complex copper), and extract with EtOAc.
-
Purification: Recrystallization or column chromatography.[1]
-
Applications in Drug Discovery[1][5][6][7][8]
Kinase & Enzyme Inhibition
The 7-fluoro-4-cyanoindole scaffold is a bioisostere for other bicyclic heterocycles (e.g., quinolines, quinazolines).[1][2]
-
PDE5 Inhibitors: Used in the synthesis of tetracyclic azepino[5,4,3-cd]indoles.[4] The 7-fluoro substituent modulates metabolic stability, while the 4-cyano group serves as a handle for cyclization or H-bond acceptance.[1][2]
-
Binding Affinity: The C4-nitrile can engage in specific hydrogen bonding with hinge region residues in kinase ATP-binding pockets.[1][2]
Fluorescent Probes
Indoles with electron-withdrawing groups at C4/C7 often exhibit shifted fluorescence emission maxima and increased quantum yields compared to native indole, making them useful as environment-sensitive fluorescent reporters for protein hydration studies.[1][2]
Safety & Handling (SDS Highlights)
-
Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation.[5]
-
Nitrile Risks: Metabolically, nitriles can liberate cyanide ions; however, aromatic nitriles are generally more stable. Treat with extreme caution.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light and moisture.[1]
-
Disposal: All cyanide-containing waste (including aqueous washes from the synthesis) must be treated with bleach (sodium hypochlorite) at pH >10 before disposal to oxidize cyanide to cyanate.[1][2]
References
-
Synthesis & Scaffold Hopping
-
Commercial Availability & Identifiers
- General Indole Chemistry: Source:Heterocyclic Chemistry, 5th Ed. (Joule & Mills) – Reference for Bartoli Indole Synthesis mechanisms.
